molecular formula C21H18N4O3S B2861187 N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide CAS No. 1251630-35-9

N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide

Cat. No.: B2861187
CAS No.: 1251630-35-9
M. Wt: 406.46
InChI Key: FUZQFHXGQBWRFV-UHFFFAOYSA-N
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Description

N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes both isothiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the isothiazole ring, followed by the introduction of the pyrimidine moiety. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide: shares similarities with other isothiazole and pyrimidine derivatives.

    Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrimidine ring structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazole ring structure.

Uniqueness

What sets this compound apart is its specific combination of isothiazole and pyrimidine rings, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N,6-dibenzyl-N-methyl-5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-24(12-14-8-4-2-5-9-14)20(27)18-16-17(23-29-18)19(26)25(21(28)22-16)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZQFHXGQBWRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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